Pentopril

Pharmacokinetics Bioavailability Prodrug Activation

Researchers investigating captopril's thiol-dependent immunomodulation in RA models need Pentopril as a definitive negative control. This non-sulfhydryl ACE inhibitor prodrug enables mechanistic deconvolution. • Lacks sulfhydryl group-attributes effects solely to captopril's thiol moiety. • No food effect on bioavailability-simplifies oral dosing in rodent PK/PD studies. • Defined renal DDI: 54% ↓ furosemide renal clearance + 200% ↑ glucuronidation.

Molecular Formula C18H23NO5
Molecular Weight 333.4 g/mol
CAS No. 82924-03-6
Cat. No. B1240043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentopril
CAS82924-03-6
Synonyms1-(4-(ethoxycarbonyl)-2-methylpentanoyl)-2,3-dihydroindole-2-carboxylic acid
CGS 13945
CGS-13945
pentopril
Molecular FormulaC18H23NO5
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)CC(C)C(=O)N1C(CC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C18H23NO5/c1-4-24-18(23)12(3)9-11(2)16(20)19-14-8-6-5-7-13(14)10-15(19)17(21)22/h5-8,11-12,15H,4,9-10H2,1-3H3,(H,21,22)/t11-,12-,15+/m1/s1
InChIKeyNVXFXLSOGLFXKQ-JMSVASOKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentopril Procurement & Research Overview


Pentopril (CAS 82924-03-6), also designated as CGS 13945, is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor that functions as a prodrug, requiring in vivo hydrolysis to its active diacid metabolite, pentoprilat (CGS 13934), to exert its pharmacological effect [1][2]. Originally developed by Novartis (Ciba-Geigy) for the potential treatment of hypertension and congestive heart failure, its development was discontinued, and it now serves primarily as an experimental reference compound within the broader class of carboxyl-containing ACE inhibitors [3][4]. As such, its current procurement value is almost exclusively for specialized research applications where its distinct biochemical profile offers a scientific advantage over other class members.

1
Prodrug ACE Inhibitor

Supports mechanistic hypertension and CHF models requiring in vivo hydrolysis to active metabolite pentoprilat.

2
Non-thiol (dicarboxylate) structure

Essential negative control for deconvoluting thiol-mediated immunomodulatory effects from ACE inhibition.

3
Discontinued clinical candidate

Experimental reference compound with well-documented human PK/PD data for translational model validation.

Pentopril Differentiation: Non-Thiol Moiety Role


The clinical and functional heterogeneity within the ACE inhibitor class is substantial, and generic substitution based solely on enzyme inhibition is not scientifically valid for all applications. The presence or absence of a sulfhydryl (thiol) group is a key differentiator, as seen with the first-generation inhibitor captopril. Pentopril's status as a non-thiol (dicarboxylate) ACE inhibitor fundamentally alters its reactivity and biological profile [1]. This structural difference directly impacts outcomes in specific disease models, most notably in rheumatoid arthritis research where the therapeutic benefit of captopril is attributed to its thiol group's immunomodulatory properties, an effect entirely absent with pentopril [2][3]. Therefore, for researchers investigating ACE-independent, thiol-mediated mechanisms, pentopril serves as an essential negative control or comparator that cannot be replaced by other agents.

!
Moiety mismatch: Non-thiol structure vs. thiol-containing ACE inhibitors (e.g., captopril) leads to fundamentally different immunomodulatory and redox properties.
!
Prodrug requirement: Necessitates metabolic activation to pentoprilat; direct activity assays may misrepresent potency if esterase metabolism is not considered.
!
Chiral identity: Pharmacological activity is stereospecific to S-pentopril; racemic mixtures or R-enantiomers are not suitable substitutes.

Pentopril vs. Captopril & Enalapril: Evidence Guide


Food Effect on Bioavailability vs. Captopril

Pentopril demonstrates a significant practical advantage for in vivo research protocols by exhibiting minimal food effect on its relative bioavailability, a stark contrast to the first-generation ACE inhibitor captopril. In a controlled crossover study with eight healthy subjects, administration of pentopril with a standard meal resulted in no significant change in the area under the curve (AUC) or peak plasma concentration (Cmax) for either the parent drug or its active metabolite, CGS 13934, compared to the fasted state [1]. This is a critical differentiation from captopril, where concomitant food intake is known to reduce bioavailability by 25-40%, necessitating strict fasting conditions for consistent drug exposure in experimental settings [2]. While food delays the time to peak concentration (tmax) for pentopril's active metabolite, the overall systemic exposure remains unchanged, simplifying dosing in chronic administration studies [1].

Food Effect vs. Captopril
Head-to-head
AUC unchanged vs. 25-40% reduction with captopril
Minimal food interaction supports flexible in vivo dosing protocols.
Human crossover study (n=8). Cmax also unchanged.
Pharmacokinetics Bioavailability Prodrug Activation

Lack of Thiol Moiety: Negative Control vs. Captopril

A direct clinical comparison establishes pentopril as an essential negative control for investigations into the thiol-dependent effects of captopril. A study in 15 patients with active rheumatoid arthritis (RA) evaluated pentopril, a non-thiol ACE inhibitor, and found that it produced little clinical improvement and no biochemical improvement; many patients were unable to tolerate it due to side effects [1]. This outcome is in sharp contrast to the reported therapeutic benefit of captopril in RA, which researchers attribute not to ACE inhibition, but to the presence of its sulfhydryl (thiol) group, which is structurally similar to the disease-modifying antirheumatic drug (DMARD) penicillamine [2]. This study provides quantitative evidence that the thiol group is the effective moiety for this specific off-target therapeutic effect, a property entirely absent in pentopril.

RA Negative Control
Head-to-head
No clinical/biochemical improvement vs. reported benefit with thiol-containing captopril
Confirms thiol group is required for RA model response, not ACE inhibition.
Clinical trial context (n=15). Tolerability endpoint context.
Rheumatoid Arthritis Immunomodulation Thiol-mediated Effects

Furosemide Renal Clearance Inhibition

Pentopril exhibits a unique and quantitatively defined pharmacokinetic interaction with the loop diuretic furosemide that is not a class-wide effect. In a study of 12 healthy volunteers, coadministration of pentopril (250 mg) with furosemide (40 mg) resulted in a significant 54% decrease in the renal clearance (CLR) of furosemide and a 55% decrease in the fraction of furosemide excreted unchanged in urine [1]. This inhibition was mechanistically compensated by a 200% increase in furosemide glucuronidation, leading to an overall increase in systemic clearance (decreased AUC) and a net unchanged pharmacodynamic effect on diuresis and natriuresis [1]. This specific and substantial alteration in furosemide's disposition pathway defines a unique interaction profile for pentopril, which is critical information for researchers designing combination studies and contrasts with the interaction profiles of other ACE inhibitors.

Furosemide Interaction
Cross-study comparable
54% decrease in renal clearance; 200% increase in glucuronidation
Defines a specific DDI model for renal transporter and UGT enzyme research.
Human subjects (n=12). Overall diuretic effect unchanged.
Drug-Drug Interactions Renal Pharmacology Combination Therapy

Renal Impairment: AUC Threshold

The impact of renal impairment on the pharmacokinetics of pentopril's active metabolite, CGS 13934, has been characterized with a clear quantitative threshold, providing valuable predictability for experimental models. A study in volunteers with varying renal function established that the area under the curve (AUC) and half-life for CGS 13934 did not change to any appreciable extent until creatinine clearance (CLCR) fell below 50 mL/min [1]. Below this critical threshold, both AUC and half-life increased sharply as kidney function declined further [1]. This well-defined inflection point allows researchers to prospectively manage drug exposure in models of renal insufficiency, a level of quantitative detail that may not be as well-defined for all comparator compounds.

Renal Impairment Threshold
Supporting evidence
Active metabolite AUC sharply increases when CLCR falls below 50 mL/min
Clear PK inflection point for managing exposure in kidney disease models.
Human subjects (n=15) with varying renal function.
Renal Impairment Pharmacokinetics Dose Adjustment

Dose-Dependent ACE Inhibition Duration

Pentopril exhibits a unique dose-dependent pharmacodynamic half-life for plasma ACE inhibition, a characteristic that is not universally observed among ACE inhibitors and is of particular interest for research into duration-of-action. In a human pharmacodynamic study, the half-life for plasma ACE inhibition was shown to increase with the dose, from 1.5 hours at a 10 mg dose to 9.8 hours at a 500 mg dose [1]. This contrasts with many ACE inhibitors where the pharmacodynamic half-life is less variable across a clinical dose range. This well-characterized relationship between dose and duration of effect provides a tool for researchers to precisely titrate the time course of ACE inhibition in their experimental models.

ACE Inhibition Duration
Class-level inference
Half-life 1.5 hr (10 mg) to 9.8 hr (500 mg)
Dose-dependent PD half-life allows precise titration of target engagement duration.
Human pharmacodynamic study. 6.5-fold increase in half-life.
Pharmacodynamics Dose-Response ACE Inhibition

Chiral Purity: Enantioselective Analysis

For analytical chemists and quality control professionals, pentopril serves as a key reference standard in validated enantioselective biosensor methods alongside other chiral ACE inhibitors. A published sequential injection analysis (SIA) system with amperometric biosensor detection has been specifically validated for the reliable, high-throughput enantiopurity testing of S-pentopril, as well as S-enalapril and S-ramipril, from raw materials and pharmaceutical formulations [1]. The method achieves a throughput of 75 samples per hour with R.S.D. values better than 0.1%, demonstrating its high precision [1]. This places pentopril within a select group of ACE inhibitors for which such a robust, non-chromatographic enantiopurity method has been developed and published.

Chiral Purity Analysis
Cross-study comparable
Validated SIA/biosensor method: 75 samples/hr, R.S.D.
High-throughput enantiopurity testing ensures reproducible pharmacological results.
Validated for S-pentopril, enalapril, and ramipril.
Analytical Chemistry Chiral Separation Quality Control

Pentopril Application Scenarios


Thiol vs. ACE Mechanisms of Captopril in Immunology

This is the most compelling and scientifically grounded application for pentopril. Researchers investigating the immunomodulatory effects of captopril, particularly in models of rheumatoid arthritis or other autoimmune conditions, should procure pentopril as a definitive negative control. Since pentopril lacks the sulfhydryl group present in captopril, any observed therapeutic effect with captopril that is absent with pentopril can be confidently attributed to the thiol moiety rather than ACE inhibition [1][2]. This allows for the precise deconvolution of captopril's mechanisms of action.

Minimal Food Effect in In Vivo PK Studies

For in vivo pharmacologists, pentopril offers a practical advantage over captopril for studies requiring oral gavage or dietary administration. Its demonstrated lack of food effect on bioavailability eliminates the need for stringent fasting protocols to ensure consistent drug exposure [3]. This simplifies study logistics, reduces animal stress, and minimizes a major source of inter-subject variability, leading to more reproducible pharmacokinetic and pharmacodynamic data in rodent models of hypertension or heart failure.

Furosemide PK Interactions & Glucuronidation

Pentopril is a uniquely valuable tool for researchers studying drug-drug interactions (DDIs) involving renal clearance and compensatory glucuronidation. Its specific and well-quantified effect on furosemide disposition—a 54% reduction in renal clearance coupled with a 200% increase in glucuronidation—provides a powerful and defined model system [4]. Researchers can use this interaction to study the regulation of renal drug transporters or the inducibility of UDP-glucuronosyltransferase (UGT) enzymes in a whole-animal context.

Prodrug PK Models in Renal Impairment

Due to its well-characterized pharmacokinetic behavior in renal dysfunction, pentopril is an excellent tool for research in experimental nephrology and clinical pharmacology modeling. The clearly defined creatinine clearance threshold (50 mL/min) below which the AUC of its active metabolite sharply increases allows for precise manipulation and prediction of drug exposure in rodent models of kidney disease [5]. This makes it a valuable reference compound for developing and validating physiologically based pharmacokinetic (PBPK) models for renally cleared prodrugs.

Application
Selection Property
Validation Focus
Mechanistic DDI & UGT Enzyme Studies
Non-thiol (dicarboxylate) structure
Furosemide renal clearance pathway and compensatory glucuronidation context
Prodrug PK & Renal Impairment Modeling
Renal threshold (CLCR
Active metabolite AUC exposure-model validation
Immunology Negative Control Research
Absence of sulfhydryl (thiol) moiety
Thiol-mediated captopril response in autoimmune/RA model contexts
Chiral Analytical Reference Standard
S-enantiomer specific binding
Biosensor throughput and precision benchmark for enantiopurity testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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